molecular formula C9H7NO3 B13599954 (3-Cyano-phenyl)-hydroxy-acetic acid

(3-Cyano-phenyl)-hydroxy-acetic acid

Cat. No.: B13599954
M. Wt: 177.16 g/mol
InChI Key: YIXNAWHSUSDQPW-UHFFFAOYSA-N
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Description

(3-Cyano-phenyl)-hydroxy-acetic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a hydroxy-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-phenyl)-hydroxy-acetic acid typically involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-phenyl)-hydroxy-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyano-phenyl)-hydroxy-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyano-phenyl)-hydroxy-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The hydroxy-acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Hydroxybenzoic acids: Compounds like salicylic acid and p-hydroxybenzoic acid share structural similarities with (3-Cyano-phenyl)-hydroxy-acetic acid.

    Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to other hydroxybenzoic and hydroxycinnamic acids.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(3-cyanophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)

InChI Key

YIXNAWHSUSDQPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)C#N

Origin of Product

United States

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